(R)-GSK-3685032

Epigenetics DNA Methylation Enzyme Selectivity

Procure (R)-GSK-3685032 for definitive DNMT1 attribution. As the active R-enantiomer, it reversibly inhibits DNMT1 (IC50=0.036 μM) with >2,500x selectivity over DNMT3 isoforms. Unlike DNA-incorporating nucleoside analogs that cause myelosuppression, this non-covalent mechanism ensures superior hematologic tolerability in vivo. Essential for isoform-specific epigenetics; confirm on-target effects with the matched inactive S-enantiomer.

Molecular Formula C22H24N6OS
Molecular Weight 420.5 g/mol
Cat. No. B15359747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-GSK-3685032
Molecular FormulaC22H24N6OS
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N
InChIInChI=1S/C22H24N6OS/c1-2-16-17(12-23)21(28-10-8-15(25)9-11-28)27-22(18(16)13-24)30-19(20(26)29)14-6-4-3-5-7-14/h3-7,15,19H,2,8-11,25H2,1H3,(H2,26,29)/t19-/m1/s1
InChIKeyKNKHRZYILDZLRE-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-GSK-3685032 – First-in-Class Reversible DNMT1-Selective Inhibitor


(R)-GSK-3685032 is the active R-enantiomer of GSK-3685032, a first-in-class, non-nucleoside, non-covalent, reversible inhibitor of DNA methyltransferase 1 (DNMT1) [1]. Unlike traditional nucleoside analog hypomethylating agents (HMAs) such as decitabine and azacytidine, GSK-3685032 does not incorporate into DNA and inhibits DNMT1 via a unique competitive mechanism involving the enzyme's active-site loop and hemi-methylated CpG dinucleotides [2]. The compound is characterized by an IC50 of 0.036 μM against DNMT1 and demonstrates >2,500-fold selectivity over DNMT3A/3L and DNMT3B/3L, a profile that translates to reduced hematologic toxicity in preclinical models [3].

Why Generic DNMT1 Inhibitors Cannot Substitute for (R)-GSK-3685032 in Research and Development


Generic substitution of DNMT1 inhibitors is precluded by fundamental differences in binding mode, isoform selectivity, and cellular toxicity profiles. Traditional nucleoside analog HMAs (decitabine, azacytidine) are DNA-incorporating prodrugs that irreversibly trap all catalytically active DNMT isoforms (DNMT1, DNMT3A, DNMT3B) via covalent adduct formation, resulting in dose-limiting myelosuppression [1]. In contrast, GSK-3685032 is a reversible, non-nucleoside inhibitor that selectively targets DNMT1 without affecting DNMT3A or DNMT3B [2]. This mechanistic distinction is non-negotiable for experiments designed to dissect isoform-specific functions, assess hypomethylation-mediated versus DNA damage-mediated cytotoxicity, or achieve sustained target engagement with manageable hematologic tolerability in vivo [3]. Even structurally related DNMT1 inhibitors (e.g., GSK3830052) exhibit divergent binding kinetics and conformational effects on the DNMT1 active-site loop, as revealed by crystallographic studies [4]. Furthermore, the S-enantiomer of GSK-3685032 is biologically inactive and serves only as an experimental negative control, underscoring the critical importance of chirality in procurement decisions [5].

Quantitative Differentiation Evidence: (R)-GSK-3685032 vs. DNMT1 Inhibitor Comparators


DNMT1 Enzymatic Potency and Isoform Selectivity: >2,500-Fold Discrimination Over DNMT3A/3B

GSK-3685032 inhibits DNMT1 with an IC50 of 0.036 ± 0.001 μM (n = 70, radioactive SPA) [1]. In head-to-head enzymatic profiling against the de novo methyltransferases, the compound exhibits IC50 values > 90 μM for DNMT3A/3L and DNMT3B/3L complexes, corresponding to a selectivity window exceeding 2,500-fold . This contrasts sharply with the pan-DNMT inhibition profile of nucleoside analogs such as decitabine, which irreversibly inactivate all three catalytically active DNMT isoforms at sub-micromolar concentrations following DNA incorporation [2].

Epigenetics DNA Methylation Enzyme Selectivity Drug Discovery

In Vivo Tolerability: Superior Hematologic Safety Profile Versus Decitabine in Murine AML Models

In SKM-1 xenograft-bearing mice, GSK-3685032 treatment preserved neutrophil, red blood cell, and platelet counts at levels comparable to vehicle controls, whereas decitabine (DAC) induced marked cytopenias across all lineages [1]. This differential tolerability enabled GSK-3685032 to be administered at higher, more efficacious doses, leading to superior tumor regression and survival outcomes in disseminated MV4-11 AML models [2]. Kaplan-Meier survival analysis demonstrated significant survival benefit for GSK-3685032 at 15 mg/kg (p = 0.0003), 30 mg/kg (p < 0.0001), and 45 mg/kg (p < 0.0001), while DAC treatment at 2.5 mg/kg yielded a less pronounced survival advantage (p = 0.0034) [3].

Preclinical Toxicology In Vivo Pharmacology Hematology Acute Myeloid Leukemia

Broad Anti-Proliferative Activity: Median Growth IC50 of 0.64 μM Across 51 Hematologic Cancer Cell Lines

GSK-3685032 was profiled across a panel of 51 hematologic cancer cell lines, yielding a median growth IC50 (gIC50) of 0.64 μM over a 6-day continuous exposure . This value represents a functional, cell-based potency metric that integrates target engagement, cellular permeability, and downstream effects on DNA methylation and transcriptional programming. For context, the compound's biochemical IC50 for DNMT1 is 0.036 μM, indicating a ~18-fold shift between enzymatic and cellular activity, a relationship consistent with the need for cumulative hypomethylation over multiple cell divisions to manifest as growth inhibition [1].

Cancer Cell Line Screening Anti-Proliferative Assay Hematologic Malignancies

Mechanism of Action: Hypomethylation-Driven Cytotoxicity Without DNA Damage Induction

A PRISM screen encompassing over 600 barcoded human cancer cell lines treated with azacytidine (AZA), decitabine (DEC), or GSK-3685032 established that GSK-3685032 induces cytotoxicity exclusively through DNA hypomethylation, whereas AZA and DEC exert dual effects via hypomethylation and DNA damage [1]. GSK-3685032 treatment resulted in genome-wide loss of 5-methylcytosine in MOLM-13 cells within 3 days at 1 μM, comparable to the hypomethylation induced by nucleoside analogs, but without activating DNA damage response pathways (e.g., γH2AX phosphorylation) [2]. This clean mechanistic separation enables GSK-3685032 to serve as a definitive tool compound for dissecting hypomethylation-specific phenotypes.

Mechanism of Action DNA Hypomethylation DNA Damage Response Epigenetic Therapy

Enantiomer Specificity: Only the R-Enantiomer Possesses Biological Activity

GSK-3685032 is a chiral molecule; the R-enantiomer is the biologically active species that inhibits DNMT1 with an IC50 of 0.036 μM, while the S-enantiomer is inactive and serves exclusively as an experimental negative control [1]. The synthesis and chiral separation of GSK-3685032 enantiomers are detailed in patent WO2017216727A1, underscoring the importance of enantiomeric purity for reproducible biological results [2]. Procurement of the racemic mixture or the incorrect enantiomer will yield attenuated or absent DNMT1 inhibition, invalidating experimental conclusions.

Chiral Chemistry Enantiomer Purity Negative Control Structure-Activity Relationship

Optimal Research and Procurement Applications for (R)-GSK-3685032 Based on Quantitative Evidence


DNMT1-Specific Epigenetic Dissection in Vitro

Investigators seeking to attribute cellular phenotypes (e.g., gene reactivation, differentiation, apoptosis) specifically to DNMT1 inhibition—without confounding effects from DNMT3A/3B inhibition or DNA damage—should use (R)-GSK-3685032. Its >2,500-fold selectivity over DNMT3A/3B and absence of DNA damage induction (documented in the PRISM screen across >600 cell lines) make it the definitive tool for clean mechanistic studies [1][2]. Recommended working concentrations: 0.1–10 μM for 3–6 day treatments, with median growth IC50 of 0.64 μM across hematologic cancer lines serving as a benchmark for dose selection .

In Vivo Preclinical Studies Requiring Sustained Hypomethylation Without Myelosuppression

For murine xenograft or syngeneic tumor models where prolonged DNMT1 inhibition is necessary but dose-limiting cytopenias (as seen with decitabine or azacytidine) are prohibitive, (R)-GSK-3685032 is the only DNMT1 inhibitor with peer-reviewed documentation of superior hematologic tolerability [3]. Dosing at 15–45 mg/kg subcutaneously twice daily maintains normal neutrophil, RBC, and platelet counts while achieving significant tumor regression and survival extension in AML models (p < 0.0001 at 30–45 mg/kg) [4].

Use of Matched Enantiomer Pair for Target Engagement Validation

To confirm that observed biological effects are specifically on-target (DNMT1-mediated) rather than off-target, researchers should procure both (R)-GSK-3685032 (active) and (S)-GSK-3685032 (inactive) as a matched enantiomer pair [5]. Parallel treatment with the S-enantiomer provides a rigorous negative control that accounts for any non-specific cellular effects of the compound's chemical scaffold, a standard recommended for all chiral inhibitor studies. This paired approach strengthens causal attribution to DNMT1 inhibition.

High-Throughput Screening for DNMT1-Dependent Cancer Vulnerabilities

The established median growth IC50 of 0.64 μM across 51 hematologic cancer cell lines provides a robust reference point for high-throughput viability screens . Researchers can benchmark the sensitivity of their cell line panels against this value and employ (R)-GSK-3685032 at concentrations spanning 0.1–20 μM to identify DNMT1-dependent or -resistant cancer subtypes, as demonstrated in the PRISM screen of >600 cell lines [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-GSK-3685032

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.